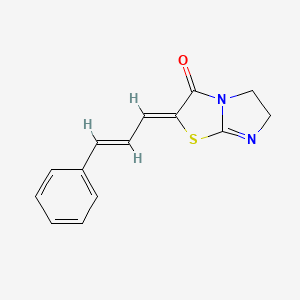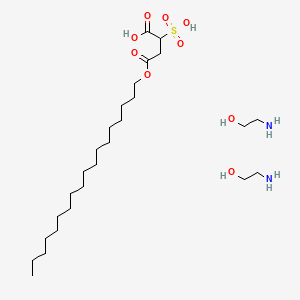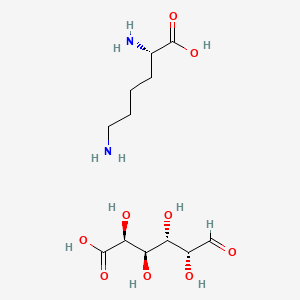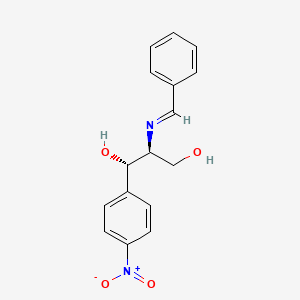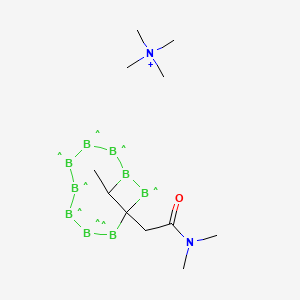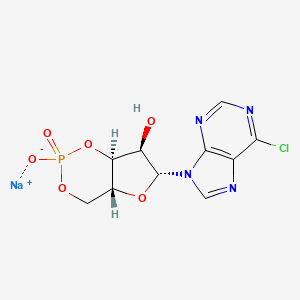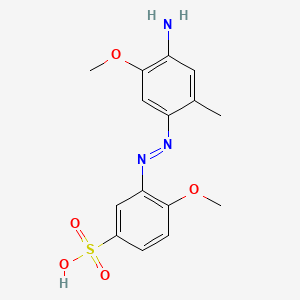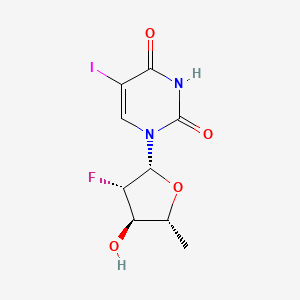
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom and an iodine atom. These modifications can significantly alter its biological activity and make it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom at the 2-position and the iodine atom at the 5-position of the uracil ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the iodine atom or other functional groups.
Substitution: The fluorine and iodine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a probe in chemical studies.
Biology: The compound is used in studies of nucleic acid interactions and as a tool to investigate the mechanisms of DNA and RNA synthesis.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and iodine atoms can enhance its binding affinity to specific molecular targets, such as viral or cancerous DNA, leading to the inhibition of replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine
- 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine
Uniqueness
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil is unique due to the presence of both fluorine and iodine atoms, which can significantly alter its biological activity compared to other nucleoside analogs. These modifications can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in scientific research.
Properties
CAS No. |
105281-09-2 |
|---|---|
Molecular Formula |
C9H10FIN2O4 |
Molecular Weight |
356.09 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O4/c1-3-6(14)5(10)8(17-3)13-2-4(11)7(15)12-9(13)16/h2-3,5-6,8,14H,1H3,(H,12,15,16)/t3-,5+,6-,8-/m1/s1 |
InChI Key |
BJMVGHXOFBSOAE-YTKLMKCDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)I)F)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



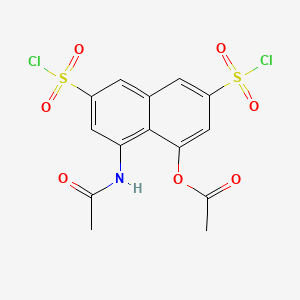
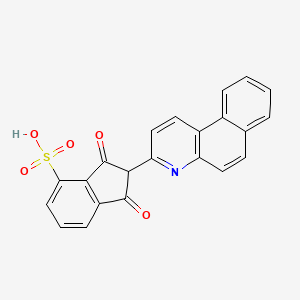
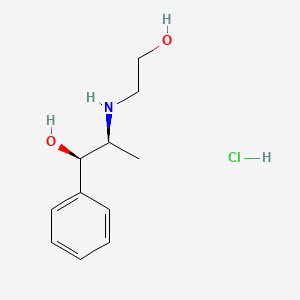
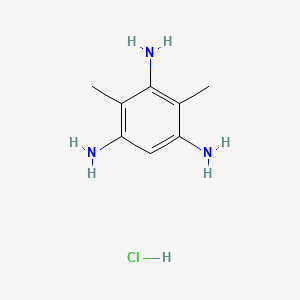
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
